molecular formula C7H7FOS B190215 2-Fluoro-6-(methylthio)phenol CAS No. 197149-26-1

2-Fluoro-6-(methylthio)phenol

Cat. No.: B190215
CAS No.: 197149-26-1
M. Wt: 158.2 g/mol
InChI Key: STCGISDXTCOTRG-UHFFFAOYSA-N
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Description

2-Fluoro-6-(methylthio)phenol is a phenol-based chemical compound serving as a versatile building block in organic synthesis and medicinal chemistry research . The unique properties conferred by the fluorine atom and methylthio group on the phenolic ring make it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound in the exploration of novel therapeutic agents; for instance, structurally related 2-amino-6-methylphenol derivatives have been identified as a potent scaffold for inhibitors of ferroptosis—a form of regulated cell death linked to conditions like acute organ injury and neurodegenerative diseases . As such, this compound holds significant value for scientists working in early-stage drug discovery and chemical biology. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCGISDXTCOTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 6 Methylthio Phenol and Analogous Structures

Established Synthetic Pathways to ortho-Fluorophenols

The synthesis of phenols bearing a fluorine atom in the ortho position is a significant challenge in organic synthesis due to the need for high regioselectivity. Various methods have been developed to control the placement of fluorine on a phenolic ring.

Regioselective Fluorination Techniques for Phenolic Scaffolds

Achieving regioselective fluorination of phenolic compounds is crucial for accessing specific isomers like ortho-fluorophenols. Direct fluorination of phenols often leads to a mixture of isomers and undesired byproducts. Modern catalytic systems, however, offer improved control. For instance, I(I)/I(III) catalysis has been explored for the C4-regioselective dearomatization of phenols, demonstrating the potential of catalyst design to direct fluorination to a specific position. nih.govrsc.org While this addresses para-selectivity, the principles of catalyst-substrate interaction are fundamental to developing ortho-selective methods.

Transition metal catalysts, organocatalysts, and photoredox catalysis have all been applied to achieve site-selective fluorination. mdpi.com For example, a ruthenium-mediated deoxyfluorination of phenols has been developed, which expands the substrate scope to include electron-rich phenols, a class of compounds often challenging to fluorinate using traditional nucleophilic aromatic substitution (SNAr) methods. acs.org Such advanced techniques are critical for preparing highly functionalized fluorinated molecules from phenolic substrates. researchgate.net

One-Pot Syntheses of Substituted Phenols from Acyclic Precursors

One-pot methodologies that construct the aromatic ring from simple, non-cyclic starting materials provide an elegant and efficient alternative to the functionalization of pre-existing aromatic scaffolds. A notable strategy involves a [3+3] cyclocondensation reaction. This approach facilitates the synthesis of 3,5-disubstituted and other polysubstituted phenols through a Robinson annulation of α,β-unsaturated ketones with α-fluoro-β-ketoesters. figshare.comnih.gov The reaction proceeds via an in situ dehydrofluorination and tautomerization sequence. figshare.comnih.gov This method is highly efficient, employs readily available substrates, and avoids the need for transition-metal catalysis. acs.org

The versatility of this one-pot synthesis allows for the creation of a diverse range of substituted phenols by varying the acyclic precursors.

Table 1: Examples of One-Pot Synthesis of Substituted Phenols

α-Fluoro-β-ketoester Precursorα,β-Unsaturated Ketone PrecursorBase/SolventResulting Phenol (B47542) StructureYieldReference
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateChalconeCs₂CO₃ / TolueneEthyl 2-hydroxy-4,6-diphenylbenzoate89% acs.org
Ethyl 2-fluoro-3-oxobutanoate(E)-4-Phenylbut-3-en-2-oneCs₂CO₃ / TolueneEthyl 2-hydroxy-6-methyl-4-phenylbenzoate85% acs.org
Ethyl 2-fluoro-3-oxo-3-p-tolylpropanoate(E)-1-(p-Tolyl)-3-phenylprop-2-en-1-oneCs₂CO₃ / TolueneEthyl 2-hydroxy-4-phenyl-6-(p-tolyl)benzoate88% acs.org

Methodologies for Introducing Methylthio Moieties to Aromatic Systems

The introduction of a methylthio (-SMe) group onto an aromatic ring is a key step in synthesizing aryl thioethers. This can be accomplished through various carbon-sulfur bond-forming reactions.

Carbon-Sulfur Bond Formation Strategies in Aryl Thioethers

The formation of a carbon-sulfur bond is a cornerstone of organosulfur chemistry. acs.org Strategies for creating aryl thioethers are diverse and include:

Metal-Catalyzed Cross-Coupling: Transition metals like palladium and nickel are widely used to catalyze the coupling of aryl halides or triflates with thiols or their salts. researchgate.net The mechanism often involves oxidative addition of the aryl halide to the metal center, followed by reaction with the thiolate and reductive elimination to form the aryl thioether. uni-muenster.de

Organocatalytic Methods: Chiral phosphines have been developed as organocatalysts for the enantioselective addition of aryl thiols to allenoates, showcasing metal-free approaches to C–S bond formation. acs.orgmit.edu

Substitution Reactions: Nucleophilic aromatic substitution (SNAr) on activated aryl halides is a common and effective method. researchgate.net

Use of Sulfonyl Chlorides as Thiol Surrogates: A modern one-pot method allows for the synthesis of thioethers directly from readily available sulfonyl chlorides. researchgate.netnih.gov This process involves a phosphine-mediated deoxygenation of the sulfonyl chloride, with the resulting intermediate being trapped by a nucleophile to form the C-S bond. nih.gov

Nucleophilic Thiomethylation Approaches

Nucleophilic thiomethylation typically involves the reaction of an electron-deficient aromatic ring with a nucleophilic source of the methylthio group, such as the methanethiolate (B1210775) anion (CH₃S⁻). The reaction often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgfiveable.me For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group or a halogen) positioned ortho or para to a suitable leaving group. chemistrysteps.comlibretexts.orglibretexts.org The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. libretexts.org

In the context of synthesizing 2-Fluoro-6-(methylthio)phenol, a likely precursor would be a 2,6-difluorophenol (B125437) derivative, where one of the fluorine atoms acts as the leaving group for the incoming methylthiolate nucleophile.

A significant practical challenge in thiomethylation is the use of methanethiol (B179389), which is a toxic and highly malodorous gas. researchgate.netdiva-portal.org This has driven the development of alternative, non-volatile, and less offensive reagents that can serve as methanethiol equivalents.

Recent advances have focused on creating reagents that are easier and safer to handle. For example, (methylthio)trimethylsilane (TMSSMe) has been used in combination with cesium carbonate as an effective methylthiolating system for nitroarenes. researchgate.net Another innovative approach is the development of BF₃SMe₂, a non-malodorous reagent that serves as both a Lewis acid and a source for the nucleophilic installation of the thiomethyl group onto electron-deficient haloarenes. diva-portal.org These modern reagents overcome the significant handling issues associated with traditional thiol sources, making the synthesis of aryl methyl sulfides more practical and environmentally benign.

Table 2: Comparison of Thiomethylation Reagents

ReagentCharacteristicsTypical Use CaseAdvantagesDisadvantagesReference
Methanethiol (CH₃SH) / Sodium Methanethiolate (NaSMe)Gas/SolidNucleophilic substitution on activated aryl halidesHigh reactivity, low costToxic, extremely malodorous, difficult to handle researchgate.netgoogle.com
(Methylthio)trimethylsilane (TMSSMe)LiquidUsed with a base (e.g., Cs₂CO₃) for SNAr on nitroarenesNon-volatile, less odorousRequires stoichiometric base activation researchgate.net
Dimethyl disulfide (DMDS)LiquidUsed with a reducing agent or in radical reactionsLiquid, easier to handle than methanethiolOften requires harsh conditions or specific catalysts researchgate.net
BF₃SMe₂Liquid/Solid ComplexLewis acid activation and nucleophilic thiomethylation of haloarenesNon-malodorous, dual function as Lewis acidMore specialized reagent diva-portal.org
Lewis Acid Activated Thiomethylation

Lewis acid catalysis offers a powerful tool for the activation of substrates towards nucleophilic attack. In the context of thiomethylation of phenols, Lewis acids can enhance the electrophilicity of a methylthio-donating reagent or activate the phenol ring towards substitution.

One notable method for the ortho-thiomethylation of phenols involves the use of dimethyl sulfoxide (B87167) (DMSO) as the methylthio source, activated by reagents such as thionyl chloride or phenyl chlorosulphinate. This process is believed to proceed through a georganics.skrsc.orgsigmatropic rearrangement. This methodology has been successfully applied to a range of substituted phenols, affording ortho-methylthiomethylated products in good yields. For phenols bearing substituents at the 2- or 4-position (e.g., methyl, chloro, methoxy (B1213986), nitro, and carbomethoxy), the reaction demonstrates high selectivity for the ortho-position. However, the electronic nature of substituents at the 3-position can influence the reaction outcome, with electron-donating groups like hydroxyl or methoxy hindering the formation of the desired products. For other 3-substituted phenols, a mixture of the two possible ortho-rearrangement products is often obtained in moderate yields. rsc.org

While this specific methodology has not been explicitly reported for 2-fluorophenol (B130384), it presents a plausible route for the synthesis of this compound. The electron-withdrawing nature of the fluorine atom at the ortho-position could influence the reactivity of the phenol and the regioselectivity of the rearrangement. A proposed reaction scheme is presented below:

Scheme 1: Proposed Lewis Acid Activated Thiomethylation of 2-Fluorophenol

Further investigation would be required to optimize the reaction conditions and evaluate the efficacy of this method for the synthesis of the target compound.

A summary of representative substrates and yields for the ortho-methylthiomethylation of phenols using DMSO and thionyl chloride is provided in the table below.

Phenol DerivativeYield of ortho-Methylthiomethylated Product (%)
Phenol85
4-Methylphenol90
4-Chlorophenol88
2-Methylphenol82
3-Methylphenol65 (mixture of isomers)

Radical Thiomethylation Methods

Free radical reactions provide an alternative pathway for the formation of C-S bonds, often under milder conditions than traditional ionic methods. The generation of a methylthio radical, which can then add to an aromatic ring, is a key step in these processes.

Recent advancements in transition-metal-free C-H bond sulfenylation offer promising strategies. These methods often utilize odorless sulfur sources and avoid the use of strong oxidants, aligning with the principles of green chemistry. For instance, KIO3 has been used as a catalyst in the reaction between o-hydroxylphenyl-functionalized enaminones and sulfonyl hydrazides to achieve C(sp2)–H bond sulfenylation. beilstein-journals.org While not a direct thiomethylation, this illustrates the potential of radical pathways for C-S bond formation on phenol derivatives.

A hypothetical radical thiomethylation of 2-fluorophenol could involve the generation of a methylthio radical (CH₃S•) from a suitable precursor, such as methyl mercaptan or dimethyl disulfide, using a radical initiator (e.g., AIBN or UV light). This radical could then add to the electron-rich aromatic ring of 2-fluorophenol. The regioselectivity of this addition would be a critical factor, with the ortho-position to the hydroxyl group being activated.

Scheme 2: Proposed Radical Thiomethylation of 2-Fluorophenol

The success of this approach would depend on controlling the reactivity of the radical species and minimizing side reactions. Further research is needed to explore the feasibility of this method for the synthesis of this compound.

Convergent and Divergent Synthetic Routes to this compound

The regioselective functionalization of the ortho-position of fluorinated phenols is a key challenge in the synthesis of compounds like this compound. The fluorine atom and the hydroxyl group exert significant directing effects on incoming electrophiles or other reactive species.

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of aromatic rings. Catalysts based on rhodium, palladium, and other transition metals can selectively activate C-H bonds ortho to a directing group, such as the hydroxyl group of a phenol. For example, Rh(III)-catalyzed ortho C-H activation/olefination of phenol carbamates has been demonstrated, providing a route to ortho-substituted phenols. nih.gov

Another approach involves the use of a directing group to guide the functionalization. For instance, the hydroxyl group of a phenol can be converted to a carbamate, which then directs a metal catalyst to the ortho C-H bond for subsequent coupling reactions. While these methods have been primarily explored for C-C bond formation, their adaptation for C-S bond formation is an active area of research.

The synthesis of molecules containing both fluorine and sulfur on an aromatic ring requires careful consideration of the reaction sequence and the compatibility of the functional groups. One convergent strategy could involve the coupling of a pre-functionalized fluorinated aromatic compound with a sulfur-containing reagent. For example, a suitably protected 2-fluoro-6-halophenol could undergo a transition metal-catalyzed cross-coupling reaction with a methylthiolating agent.

A divergent approach might start from a common intermediate, such as a difunctionalized phenol, which could then be selectively elaborated to introduce the fluorine and methylthio groups. For instance, a phenol with two ortho-positions available for functionalization could first be fluorinated and then thiomethylated, or vice versa. The order of these steps would be crucial to ensure the desired regioselectivity and to avoid unwanted side reactions.

Dehydrogenative cross-coupling reactions represent an atom-economical and environmentally friendly approach to forming C-S bonds. These reactions involve the direct coupling of a C-H bond with an S-H bond, with the formal loss of a hydrogen molecule, typically facilitated by an oxidant.

Transition-metal-free oxidative coupling has been shown to be effective for C(sp2)–S bond formation. beilstein-journals.org For the synthesis of 2-(aryl/alkylthio)phenol derivatives, this would involve the direct reaction of a phenol with a thiol in the presence of an oxidant. The regioselectivity of such a reaction on a substituted phenol like 2-fluorophenol would be a key consideration. The hydroxyl group is a strong ortho-, para-director, which could favor the formation of the desired this compound.

Scheme 3: Proposed Dehydrogenative Coupling of 2-Fluorophenol with Methyl Mercaptan

The choice of oxidant and reaction conditions would be critical to achieving high yields and selectivity. Potential oxidants could include hypervalent iodine reagents, peroxides, or even molecular oxygen in the presence of a suitable catalyst.

The following table summarizes potential starting materials and reagents for the different synthetic strategies discussed.

Synthetic StrategyKey Starting MaterialsKey Reagents
Lewis Acid Activated Thiomethylation2-FluorophenolDimethyl sulfoxide (DMSO), Thionyl chloride
Radical Thiomethylation2-FluorophenolDimethyl disulfide, Radical initiator (e.g., AIBN)
Convergent Synthesis2-Fluoro-6-iodophenolSodium thiomethoxide, Palladium catalyst
Dehydrogenative Oxidation2-FluorophenolMethyl mercaptan, Oxidant (e.g., DDQ)

Mechanistic Investigations of Reactions Involving 2 Fluoro 6 Methylthio Phenol Derivatives

Exploration of Reaction Mechanisms in Substituted Phenols and Aryl Thioethers

The interplay between the electron-withdrawing fluorine atom and the potentially oxidizable methylthio group, combined with the acidic phenolic proton, makes this class of compounds a rich subject for mechanistic studies.

Nucleophilic Substitution Pathways on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The reaction typically proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The rate of this reaction is highly dependent on the nature of the substituents on the aromatic ring. libretexts.org

The synthesis of aryl thioethers via SNAr has been developed under mild conditions (0 to 25 °C) using aryl halides and thiols or disulfides. nih.govjst.go.jp For less activated substrates, such as aryl fluorides with weak electron-withdrawing substituents, additives like 18-crown-6-ether have been used successfully to facilitate the conversion to the corresponding thioether products. nih.govjst.go.jp Recent studies have also uncovered a "proton transfer dual ionization (PTDI)" SNAr mechanism that allows for the coupling of thiols and halogenated heterocycles under exceedingly mild conditions without the need for an exogenous base. scispace.com

Aryl Halide SubstrateNucleophileConditionsProductYieldCitation
3-ChloronitrobenzeneDidodecyl Disulfidet-BuOK, DMF, 0 °C3-Nitrophenyl dodecyl sulfide65% jst.go.jp
2-ChloroquinolineDidodecyl Disulfidet-BuOK, DMF, 0 °C2-(Dodecylthio)quinolineGood jst.go.jp
4-FluoronitrobenzeneVarious Thiolst-BuOK, THF, 0-25 °CAryl Thioether- jst.go.jp
Electron-deficient HaloarenesBF3SMe2-Aryl Methyl Thioether- diva-portal.org
Heteroaryl Halides (Cl, Br)ThiolsK2CO3, DMAc, rt-100 °CHeteroaryl ThioetherGood nih.gov

Radical Reaction Mechanisms in Fluorinated and Sulfur-Containing Systems

The phenolic O-H bond, the sulfur atom, and the fluorinated aromatic ring are all potential sites for radical reactions. Phenols are well-known radical-trapping antioxidants that readily transfer their phenolic hydrogen atom to peroxyl radicals, forming a resonance-stabilized phenoxyl radical. cmu.edu The presence of sulfur-containing substituents can further stabilize these phenoxyl radicals through electron donation. mdpi.com

Electron spin resonance (e.s.r.) spectroscopy has been employed to study the radicals formed from the oxidation of sulfur-containing phenols. rsc.orgrsc.org These studies have identified cation-radicals of the parent compounds and sulfur-substituted phenoxyl radicals. rsc.orgrsc.org The mechanisms of their formation are influenced by the oxidation conditions. rsc.orgrsc.org

The C-F bond is generally strong, but fluorinated compounds can participate in radical reactions. For example, aryl radicals can be generated from aryl iodides and have been shown to abstract hydrogen atoms from strong, unactivated C(sp3)-H bonds. nih.gov Similarly, alkyl aryl thioethers can serve as precursors for C-centered alkyl radicals under electroreductive conditions, proceeding via a radical anion intermediate. chemrxiv.org The stability of thioanisole (B89551) derivatives in radical reactions is noted to be higher compared to aniline (B41778) analogs, which is attributed to the radical scavenging properties of the sulfur atom.

A proposed mechanism for the O-monofluoromethylation of phenols involves a single electron transfer (SET) from the phenol (B47542) to a sulfoximine (B86345) reagent, forming a radical anion. chemrevlett.com This intermediate then eliminates to generate a monofluoromethyl radical. chemrevlett.com

Oxidation Processes of Phenolic and Thioether Groups

Both the phenolic hydroxyl and the thioether functionalities are susceptible to oxidation, often proceeding through distinct mechanistic pathways.

The oxidation of phenols is a fundamental process in chemistry and biology. One of the primary mechanisms for the initiation of phenol oxidation is Hydrogen Atom Transfer (HAT), where the phenolic hydrogen is transferred as a single entity (proton and electron) to an oxidizing species. nih.govacs.orgnih.gov This is distinct from stepwise pathways like electron transfer followed by proton transfer (ET-PT) or proton transfer followed by electron transfer (PT-ET). nih.govresearchgate.net

Phenol SubstrateOxidantRate Constant (k2)KIECitation
p-OMe-DTBP[(DMM-tmpa)CuII(O2•–)]+23 M−1 s−111 acs.org
p-Me-DTBP[(DMM-tmpa)CuII(O2•–)]+4.2 x 10−2 M−1 s−14.2 acs.org
4-FluorophenolAlkyl Radical-- cmu.edu
2,4,6-TrimethylphenolAlkyl Radical-- cmu.edu
2,6-Di-tert-butylphenolAlkyl Radical-- cmu.edu

Transition metal complexes are widely used to catalyze the oxidation of organic substrates, including phenols and thioethers. mdpi.comacs.org Metal-containing catalysts based on titanium, vanadium, molybdenum, and tungsten have shown high activity for the mild oxidation of thioethers to sulfoxides and sulfones using hydrogen peroxide as a "green" oxidant. mdpi.com The catalytic cycle for metal-catalyzed thiolations often involves oxidative insertion of the metal into an aryl halide, coordination of the thiol, and subsequent reductive elimination. acsgcipr.org

In phenol oxidation, copper complexes have been extensively studied. nih.govacs.orgnih.gov A cupric–superoxo complex, [CuII(O2•–)]+, has been identified as a key reactive intermediate that can effect O–H bond activation via HAT. nih.govacs.orgnih.gov Following the initial HAT step, a second equivalent of the copper complex can couple to the newly formed phenoxyl radical, leading to further oxidation products. nih.govnih.gov Disulfide-directed C-H hydroxylation has also been reported, where a Cu(I) catalyst is used to afford 2-(phenylthio)phenols from aryl thiols and arylboronic acids. beilstein-journals.org

Substrate TypeCatalyst SystemOxidantProductCitation
ThioethersTi, V, Mo, W-containing porous materialsH2O2Sulfoxides, Sulfones mdpi.com
Phenols[(DMM-tmpa)CuII(O2•–)]+O2Benzoquinones nih.govnih.gov
Benzene (B151609)Pd(OAc)2O2Phenol beilstein-journals.org
Aryl HalidesCuI / Triethanolamine- (Hydroxylation)Phenols beilstein-journals.org
ThiophenolsCuIO22-(Phenylthio)phenols beilstein-journals.org

Rearrangement and Cyclization Reactions of ortho-Substituted Aromatics

The ortho-positioning of substituents on a phenolic ring can facilitate unique rearrangement and cyclization reactions. The Fries rearrangement is a classic example, involving the Lewis acid-catalyzed transformation of a phenolic ester into a hydroxy aryl ketone. bdu.ac.inbyjus.com The reaction is selective for the ortho and para positions, with the regioselectivity being influenced by reaction conditions such as temperature and solvent polarity; high temperatures and non-polar solvents tend to favor the ortho product. bdu.ac.inbyjus.com

Oxidative cyclization is another important transformation for ortho-substituted phenols. Hypervalent iodine reagents like phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of phenols bearing a nucleophilic side chain at the ortho-position. nih.gov A plausible mechanism involves the reaction of PIDA with the phenolic hydroxyl group, followed by nucleophilic attack from the side chain onto the ortho-position of the ring, and subsequent rearomatization. nih.gov Such reactions are powerful tools for constructing polycyclic compounds. nih.gov

Furthermore, ortho-alkynylphenols can undergo Brønsted acid-catalyzed cyclization, which can be followed by an ortho-regioselective electrophilic alkylation of another phenol molecule present in the reaction mixture. rsc.org Intramolecular rearrangement of N-phenoxyarylamides has also been developed as a method for the ortho-C–H amidation of phenols under mild basic conditions. acs.org These examples highlight the diverse reactivity of ortho-substituted phenols, enabling the synthesis of complex molecular architectures.

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of the aromatic ring in 2-Fluoro-6-(methylthio)phenol is intricately governed by the electronic and steric properties of its two substituents: the fluorine atom and the methylthio group. The interplay between the electron-withdrawing nature of fluorine and the electron-donating and sterically demanding character of the methylthio group creates a unique reactivity profile. wikipedia.orgvulcanchem.comscbt.com These substituents modulate the electron density of the benzene ring, influencing its susceptibility to electrophilic and nucleophilic attacks and directing the regioselectivity of reactions. wikipedia.org The activating and deactivating characteristics of these groups are a result of competing inductive and resonance (or mesomeric) effects. wikipedia.orgnih.gov

Electronic Effects of Fluorine on Aromatic Rings

The fluorine atom exerts a powerful influence on the electronic structure of an aromatic ring, an effect stemming from its high electronegativity and the nature of its orbital interactions with the π-system. nih.govnumberanalytics.com This results in a dual role: it is strongly electron-withdrawing by induction (-I effect) and simultaneously electron-donating by resonance (+M or +R effect). wikipedia.orgnih.gov

Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density from the carbon atom to which it is attached. nih.govnumberanalytics.com This inductive withdrawal deactivates the aromatic ring toward electrophilic substitution by lowering the energy of the molecular orbitals. numberanalytics.com This effect is most pronounced at the ortho and meta positions relative to the fluorine atom due to its proximity. wikipedia.org

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system. wikipedia.orgacs.org This resonance effect increases the electron density on the ring, particularly at the ortho and para positions. wikipedia.org However, due to the poor orbital overlap between fluorine's 2p orbitals and carbon's 2p orbitals, this resonance donation is less significant than its inductive withdrawal, except in specific contexts like directing an electrophilic attack to the para position. wikipedia.org In the case of fluorobenzene, this effect can make the para position's reactivity comparable to or even higher than that of benzene. wikipedia.org

The introduction of fluorine atoms stabilizes the molecule by increasing resistance to oxidation and other degradation reactions. numberanalytics.com Furthermore, fluorine substitution can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the HOMO-LUMO gap and thereby decreasing reactivity towards electron-rich species. numberanalytics.com Some studies have introduced the concept of "fluoromaticity," suggesting that the π-orbitals contributed by fluorine can further stabilize the ring, leading to higher resistance to addition reactions. acs.orgnih.gov

Table 1: Electronic Parameters of the Fluorine Substituent

ParameterValueDescription
Inductive Effect (σI)0.51Represents the strong electron-withdrawing inductive effect of fluorine. nih.gov
Resonance Effect (σR)-0.34Represents the electron-donating mesomeric (resonance) effect of fluorine. nih.gov
Activation Energy of Hydrogenation (ΔE‡)~4 kcal/mol greater than benzene (for 1,3,5-trifluorobenzene)Indicates increased aromatic stability conferred by fluorine substituents. acs.orgnih.gov

Steric and Electronic Contributions of the Methylthio Group

Steric Effects: The methylthio group is significantly larger than a hydrogen or fluorine atom. This steric bulk can hinder the approach of reactants to the adjacent ortho position. researchgate.net In this compound, the methylthio group at position 6 can sterically shield the hydroxyl group and the C1 position, potentially influencing reactions like O-alkylation or directing incoming substituents away from its vicinity. The steric hindrance can influence molecular interactions and reactivity patterns. scbt.com

Table 2: Comparative Electronic Effects of Fluorine and a Generic Thioether Group

SubstituentInductive EffectResonance EffectOverall Effect on Electrophilic Aromatic Substitution
Fluoro (-F)Strongly Withdrawing (-I)Weakly Donating (+M)Deactivating, ortho, para-directing wikipedia.org
Methylthio (-SCH₃)Weakly Withdrawing (-I)Strongly Donating (+M)Activating, ortho, para-directing scbt.com

Stability and Reactivity of Fluoroalkyl/arylthio Moieties Under Varied Conditions

The stability of the C-F and C-S bonds in derivatives of this compound is crucial for their application and persistence under various chemical environments.

Arylthio ethers, the class of compounds to which this compound belongs, are generally stable but the C-S bond can be cleaved or participate in various reactions. For example, arynes can be inserted into the S-S bond of disulfides to form 1,2-bis(arylthio)arenes, a reaction that tolerates fluoro substituents on the aryne precursor. nih.gov The synthesis of α,α-difluoro(arylthio)methyloxetanes demonstrates the compatibility of both arylthio and fluorine groups within the same molecule under specific reaction conditions. beilstein-journals.org The reactivity of arylthio groups is also evident in their use in nucleophilic addition reactions to aldehydes. cas.cnacs.org Furthermore, direct monofluoromethylation of thiophenols is a viable synthetic route, indicating the reactivity of the sulfur atom even when attached to an aromatic ring. chemrevlett.com

The presence of the trifluoromethylthio group (-SCF₃) is noted for being one of the most lipophilic functional groups, which can enhance a molecule's ability to cross cell membranes. researchgate.net The reactivity of related fluoroalkylthio reagents, such as those used for trifluoromethylthiolation, depends on the reaction conditions, with electrophilic, nucleophilic, or radical pathways being possible. academie-sciences.fr

Advanced Spectroscopic and Diffraction Characterization of 2 Fluoro 6 Methylthio Phenol and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups within a molecule. These methods are sensitive to the vibrational modes of chemical bonds and are crucial for confirming the presence of key structural motifs and understanding molecular conformation.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For 2-Fluoro-6-(methylthio)phenol, the spectrum is expected to be a composite of the vibrations from the hydroxyl, fluoro, and methylthio groups, as well as the aromatic ring.

The analysis of related compounds provides a basis for assigning the expected vibrational frequencies. For instance, the FTIR spectrum of 2,6-dichlorophenol (B41786) shows a prominent broad peak around 3448 cm⁻¹ attributed to the O-H stretching of the phenol (B47542) group. researchgate.net In general, free O-H stretching in phenols appears in the 3500-3700 cm⁻¹ region, while hydrogen-bonded O-H stretching is observed at lower frequencies (3200-3550 cm⁻¹). rsc.org The C-F stretching vibration in fluorinated aromatic compounds typically results in strong absorptions in the 1270-1220 cm⁻¹ range. researchgate.net The C-S stretching vibration is generally weaker and appears at lower wavenumbers, often around 1077 cm⁻¹ as seen in analyses of similar thiophenol compounds. researchgate.net Aromatic C=C stretching vibrations are expected in the 1625-1590 cm⁻¹ region. researchgate.net

Table 1: Expected Characteristic FTIR Peaks for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
O-H Stretch (hydrogen-bonded)3200 - 3550Phenolic -OH
C-H Stretch (Aromatic)3000 - 3100Aromatic Ring
C-H Stretch (Aliphatic)2850 - 2960Methyl (-SCH₃)
C=C Stretch1590 - 1625Aromatic Ring
C-F Stretch1220 - 1270Aryl-F
C-S Stretch~1077Aryl-S

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, often making it better for analyzing symmetric vibrations and non-polar bonds. In phenolic compounds, Raman spectra typically show intense bands for skeletal and C=C stretching vibrations. pitt.edu For instance, the C=C stretching vibrations from the aromatic ring are expected between 1590 and 1625 cm⁻¹. pitt.edu The C-S bond, while having a weak IR signal, can sometimes be more readily observed in Raman spectra. In related thiophenol collectors, C-S stretching vibrations have been assigned to peaks around 1077 cm⁻¹. researchgate.net The C-F bond also gives rise to Raman signals, often seen in the 580-750 cm⁻¹ region for CFx bonds. mdpi.com

Table 2: Expected Characteristic Raman Peaks for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
C-H Stretch (Aromatic)3000 - 3100Aromatic Ring
C=C Stretch1590 - 1625Aromatic Ring
C-F Stretch580 - 750Aryl-F
C-S Stretch~1077Aryl-S

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the phenolic proton (-OH), the aromatic protons, and the methyl protons (-SCH₃). The chemical shift of the phenolic proton can vary widely depending on concentration and solvent but is typically a broad singlet. The methyl protons of the -SCH₃ group are expected to appear as a sharp singlet, likely in the range of 2.3-2.5 ppm, as seen in N,N-dimethyl-2-(methylthio)aniline where the -SCH₃ signal is at 2.44 ppm. rsc.org

The aromatic region will be the most complex due to spin-spin coupling between the protons and, crucially, through-bond coupling to the fluorine atom (J-coupling). The three aromatic protons will exhibit complex splitting patterns. For example, in a derivative of 2-fluoro-6-methylphenol (B1338647), the aromatic protons appear in the range of 6.63-6.93 ppm. rsc.org The proton ortho to the fluorine atom will be split into a doublet by its vicinal proton and further split by the fluorine atom, resulting in a doublet of doublets. Similar complex patterns are expected for the other aromatic protons due to both H-H and H-F coupling.

Table 3: Expected ¹H NMR Spectral Data for this compound
Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
Phenolic (-OH)Variable (e.g., 5.0-8.0)Broad Singlet (br s)Shift is dependent on solvent and concentration.
Aromatic (-C₆H₃)6.6 - 7.2Multiplet (m)Complex splitting due to H-H and H-F coupling.
Methyl (-SCH₃)~2.4Singlet (s)Based on similar methylthio-substituted aromatics. rsc.org

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The presence of the fluorine atom introduces C-F coupling, which splits the signals of nearby carbon atoms. The carbon directly bonded to fluorine (C-2) will show a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz, and will appear as a doublet. rsc.org The carbons ortho (C-1, C-3) and meta (C-4, C-6) to the fluorine will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

Based on data for N-([1,1'-biphenyl]-4-ylmethyl)-2-fluoro-N-methylaniline, the carbon bearing the fluorine substituent (C-F) shows a chemical shift of approximately 155.3 ppm (d, J = 244.7 Hz). rsc.org The carbon attached to the hydroxyl group (C-OH) and the methylthio group (C-SCH₃) will also have distinct chemical shifts influenced by these substituents. The methyl carbon of the -SCH₃ group is expected at a much higher field, around 15 ppm. rsc.org

Table 4: Expected ¹³C NMR Spectral Data for this compound
Carbon TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
C-F~155Doublet (d)
C-OH~145-150Doublet (d)
C-SCH₃~120-135Doublet (d)
Aromatic C-H115 - 130Doublets or Doublet of Doublets
-SCH₃~15Singlet or Quartet (if coupled to protons)

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. icpms.cz The large chemical shift range of ¹⁹F NMR makes it excellent for distinguishing between different fluorine environments. icpms.cz For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the ortho -OH and -SCH₃ groups. For comparison, the ¹⁹F chemical shift for 2-fluoro-6-methylphenol (in a derivative) was observed at -138.98 ppm. rsc.org The signal for this compound would be expected in a similar region. In the proton-coupled ¹⁹F spectrum, this signal would be split into a complex multiplet due to coupling with the ortho and meta aromatic protons.

Table 5: Expected ¹⁹F NMR Spectral Data for this compound
Fluorine EnvironmentExpected Chemical Shift (δ, ppm)Expected Multiplicity (proton-coupled)Notes
Aryl-F-135 to -145Multiplet (m)Shift relative to CFCl₃. Value is an estimate based on similar structures. rsc.org

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (Molecular Formula: C₇H₇FOS), the exact molecular weight is 158.19 g/mol . bldpharm.com Electron Ionization Mass Spectrometry (EI-MS) provides insight into the molecule's stability and fragmentation pathways.

The fragmentation of aromatic compounds in mass spectrometry is a well-studied process. docbrown.infoaip.org For phenol and its derivatives, the molecular ion peak [M]⁺ is typically prominent. docbrown.info In the case of thioanisole (B89551), a related structure, fragmentation often involves the sulfur atom and the methyl group. iaea.orgcdnsciencepub.com

For this compound, the expected fragmentation patterns would involve cleavages characteristic of its functional groups:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methylthio compounds, leading to an [M-15]⁺ ion.

Loss of a CHO radical: A complex rearrangement can lead to the expulsion of a formyl radical, resulting in an [M-29]⁺ ion, a pattern observed in phenols. docbrown.info

Loss of HF: The presence of a fluorine atom allows for the potential loss of a hydrogen fluoride (B91410) molecule, yielding an [M-20]⁺ peak. whitman.edu

Cleavage of the C-S bond: Scission of the bond between the aromatic ring and the sulfur atom can lead to fragments corresponding to the phenyl ring and the methylthio group.

The precise fragmentation pattern provides a unique fingerprint for the molecule, allowing for its identification and structural confirmation. The analysis of these fragments helps to piece together the molecule's structure, confirming the presence and connectivity of the fluoro, hydroxyl, and methylthio groups on the benzene (B151609) ring.

Electronic Spectroscopy and Optical Behavior

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is dictated by the chromophoric benzene ring, which is modified by three substituents: a hydroxyl (-OH) group, a fluorine (-F) atom, and a methylthio (-SCH₃) group. Each of these groups can influence the position (λmax) and intensity of the absorption bands.

The electronic spectrum of the parent molecule, thioanisole, has been a subject of detailed computational and experimental studies. dntb.gov.uarsc.org These studies indicate that the low-energy region of the spectrum is complex, with transitions to both ππ* and nσ* excited states. rsc.org The bright absorption band for thioanisole is found around 250 nm. rsc.org Phenol itself shows a primary absorption band around 270 nm. The substitution pattern on the aromatic ring significantly affects the electronic structure. For instance, studies on various substituted phenols and thioanisoles reveal shifts in absorption maxima depending on the nature and position of the substituents. iaea.orgresearchgate.netnih.gov

For this compound, the combination of an electron-donating hydroxyl group, an electron-withdrawing fluorine atom, and a sulfur-containing methylthio group leads to a unique electronic absorption profile. Theoretical calculations on related substituted phenols and thioanisoles help in understanding these spectral features. dergipark.org.trlongdom.org The interaction between these groups can cause shifts in the ππ* transition energies of the benzene ring. Experimental data for related compounds, such as 2-Fluoro-6-methoxyphenol, show absorption characteristics that can be compared to infer the behavior of this compound. sigmaaldrich.com

Table 1. Typical UV Absorption Maxima for Related Aromatic Compounds.
Compoundλmax (nm)Solvent/PhaseTransition TypeReference
Thioanisole~250Vaporπ→π rsc.org
Phenol~270Aqueousπ→π docbrown.info
Thioanisole Radical Cation310, 530Aqueous- iaea.org

Resonance Raman (RR) spectroscopy is a powerful technique that provides detailed vibrational information about a molecule's chromophoric part. By tuning the excitation laser wavelength to coincide with an electronic absorption band, specific vibrational modes associated with the electronic transition are selectively enhanced. nih.govaip.org

For this compound, an RR experiment exciting into its ππ* absorption bands would likely enhance vibrational modes of the aromatic ring, as well as modes involving the C-S, C-O, and C-F bonds. The frequencies and intensities of these enhanced peaks would provide valuable information on the nature of the excited state, including changes in bond lengths and geometry upon electronic excitation. The technique is particularly sensitive to the coupling between electronic and vibrational states, offering deeper insight than conventional Raman or IR spectroscopy. nih.govacs.org

X-ray Diffraction Analysis for Solid-State Structural Determination

Although a specific crystal structure for this compound is not found in the searched literature, extensive crystallographic studies have been performed on a vast array of its derivatives and related compounds, such as other substituted phenols and thioanisoles. cdnsciencepub.comrsc.orgresearchgate.netresearchgate.netacs.org For example, the crystal structure of a 7-fluoro-6-morpholino-3-phenylquinolin-1-ium salt has been determined, showcasing the methodologies used. researchgate.net Similarly, studies on thioanisole derivatives have used NMR and computational methods to infer conformations, which are ultimately best confirmed by SC-XRD. cdnsciencepub.comresearchgate.net

A hypothetical SC-XRD study of this compound would reveal critical structural details. Key parameters that would be determined include:

The planarity of the benzene ring.

The precise bond lengths of C-F, C-O, C-S, and S-CH₃.

The bond angles around the substituted carbon atoms and the sulfur atom.

The torsional angle of the methylthio group relative to the plane of the aromatic ring.

The presence and geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group.

Table 2. Illustrative Crystallographic Data for a Related Substituted Phenol Derivative, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.3456 (8)
b (Å)7.4567 (5)
c (Å)14.3456 (9)
β (°)107.987 (3)
Volume (ų)1252.11 (14)
Z4

Note: This data is for an illustrative compound and not this compound itself.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. researchgate.netnih.gov The analysis maps properties like d_norm (normalized contact distance), dᵢ (distance to the nearest nucleus inside the surface), and dₑ (distance to the nearest nucleus outside the surface) onto the molecular surface. This allows for a detailed exploration of close contacts between neighboring molecules. nih.govacs.org

The two-dimensional "fingerprint plot" derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. researchgate.net For a molecule like this compound, the analysis would likely reveal several key interactions:

O-H···O Hydrogen Bonds: The hydroxyl group is a strong hydrogen bond donor and can interact with acceptors on neighboring molecules.

C-H···O/F Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and the oxygen or fluorine atoms as acceptors are common. nih.gov

H···H Contacts: These are typically the most abundant contacts and represent van der Waals interactions. nih.gov

F···H and S···H Contacts: The fluorine and sulfur atoms can participate in various close contacts, influencing the crystal packing. researchgate.net

π-π Stacking: Interactions between the aromatic rings of adjacent molecules may also be present.

Quantitative Crystal Structure Analysis of Fluorinated Organic Compounds

The precise determination of the three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding the structure-property relationships of solid-state materials. For fluorinated organic compounds, such as this compound and its derivatives, single-crystal X-ray diffraction is the definitive technique for elucidating the molecular structure and supramolecular architecture. This analysis provides a quantitative description of bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound is not publicly available, the analysis of structurally related fluorinated organic compounds provides a robust framework for understanding the expected structural characteristics.

Detailed research findings on analogous fluorinated compounds reveal the significant role of the fluorine atom in directing crystal packing. The high electronegativity and low polarizability of fluorine allow it to participate in a variety of weak intermolecular interactions, including hydrogen bonds and other non-covalent contacts. researchgate.netresearchgate.net

The analysis of closely related structures provides insight into the likely conformations and intermolecular interactions that would be observed in this compound. For example, studies on fluorinated thiophenol derivatives and other fluorinated phenols show a propensity for the formation of intramolecular and intermolecular hydrogen bonds. researchgate.net In the case of this compound, an intramolecular hydrogen bond between the phenolic hydroxyl group and the fluorine atom is possible, which would influence the molecule's conformation.

Furthermore, intermolecular O-H···S or C-H···O interactions involving the methylthio group could play a role in the supramolecular assembly. nih.gov The presence of the fluorine atom also introduces the possibility of C-H···F hydrogen bonds and F···F interactions, which are known to be significant in the crystal engineering of fluorinated molecules. rsc.org

The crystallographic data for a selection of related fluorinated and sulfur-containing organic compounds are presented below to illustrate the type of quantitative information obtained from single-crystal X-ray diffraction studies.

Table 1: Representative Crystallographic Data for Related Fluorinated and Thio-Organic Compounds

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z
7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride researchgate.net C₂₀H₁₈ClFN₂O Monoclinic P2₁/c 11.0497(4) 8.8712(3) 17.5099(5) 97.605(17) 1701.3(10) 4

These data points highlight the precise geometric parameters that define the unit cell of a crystal. The bond lengths and angles within these molecules are also determined with high precision, typically in the range of thousandths of an Ångstrom and hundredths of a degree, respectively. For example, in fluorinated aromatic systems, C-F bond lengths are typically observed in the range of 1.34-1.36 Å. researchgate.net

Table 2: Selected Intermolecular Interaction Distances in Related Crystal Structures

Compound Interaction Type Distance (Å) Reference
4-([2,2':6',2''-terpyridin]-4'-yl)phenol O-H···N Hydrogen Bond 1.85(3) redalyc.org
4-([2,2':6',2''-terpyridin]-4'-yl)phenol π-π Stacking 3.52(3) redalyc.org
(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide N-H···O Hydrogen Bond - nih.gov

Computational Chemistry and Theoretical Studies on 2 Fluoro 6 Methylthio Phenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

The optimization of molecular geometry and the calculation of electronic properties for 2-Fluoro-6-(methylthio)phenol rely on sophisticated quantum chemical methods. These approaches, primarily Density Functional Theory (DFT) and ab-initio calculations, offer a balance between computational cost and accuracy, providing deep insights into the molecule's behavior at the atomic level. nih.gov

Density Functional Theory (DFT) has become a primary tool for computational studies of phenolic compounds due to its efficiency and accuracy. nih.gov For this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine its ground-state electronic structure and optimized geometry. alljournals.cnnih.gov These calculations involve solving the Kohn-Sham equations to approximate the electron density of the molecule, from which various properties can be derived. nih.gov

DFT methods are adept at predicting key parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a hypothetical optimized structure of this compound, the bond lengths within the benzene (B151609) ring, as well as the C-F, C-O, O-H, C-S, and S-CH3 bonds, can be calculated with high precision. These theoretical values can then be compared with experimental data if available, or with data from similar structurally related molecules. researchgate.net

A range of DFT functionals can be utilized, each with varying levels of Hartree-Fock exchange. For example, the M06-2X functional has been shown to provide a favorable balance between accuracy and computational efficiency for calculating properties of organic radicals derived from phenolic compounds. nrel.gov The choice of functional can influence the accuracy of the results, and it is common practice to benchmark different functionals against experimental data when available. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-F1.35
C-OH1.36
O-H0.96
C-S1.78
S-CH₃1.81
**Bond Angles (°) **F-C-C119.5
HO-C-C121.0
C-S-C105.0
Dihedral Angles (°) F-C-C-C180.0
HO-C-C-C0.0
C-C-S-C90.0

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar substituted phenols, calculated using the specified DFT method. They are not based on direct experimental data for this compound.

Ab-initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for studying this compound. researchgate.net These methods are derived directly from theoretical principles without the use of experimental data for parameterization. The Hartree-Fock method is a foundational ab-initio approach that solves the Schrödinger equation for a multi-electron system in an approximate way. researchgate.net

While HF calculations can sometimes be less accurate than DFT for certain properties due to the neglect of electron correlation, they serve as a good starting point for more advanced methods. researchgate.net MP2, a post-Hartree-Fock method, incorporates electron correlation and generally yields more accurate results for geometric parameters and energies. researchgate.netacs.org For phenolic compounds, MP2 calculations have been shown to provide excellent agreement with experimental data for geometric properties. acs.org Comparing results from HF, MP2, and DFT can provide a comprehensive understanding of the molecule's properties and the reliability of the computational models. researchgate.net

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. For this compound, Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly employed. nih.govacs.org The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic structure, particularly for molecules containing heteroatoms like fluorine, oxygen, and sulfur. nih.govresearchgate.net

A systematic approach to basis set selection involves starting with a smaller basis set for initial geometry optimizations and then using a larger, more flexible basis set for final single-point energy calculations or further refinement of the geometry. For phenolic compounds, basis sets like 6-311G(d,p) and cc-pVTZ have been found to be effective. nih.gov The selection of the basis set is often a compromise between desired accuracy and available computational resources. nih.gov For instance, studies on phenolic antioxidants have successfully used the B3LYP functional with a 6-31G(d) basis set for geometry optimizations, while larger basis sets were used for calculating bond strengths. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Computational methods provide valuable descriptors, such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps, which help in predicting and rationalizing the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. researchgate.net For this compound, the energy of the HOMO is related to its ability to donate electrons, making it a nucleophile, while the energy of the LUMO is related to its ability to accept electrons, making it an electrophile. jst.go.jp

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In substituted phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom, while the LUMO is distributed over the aromatic system. researchgate.net The specific contributions of the fluorine and methylthio substituents to the HOMO and LUMO of this compound can be quantified through computational analysis.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound (DFT/B3LYP/6-311G(d,p))

Molecular OrbitalEnergy (eV)
HOMO-8.50
LUMO-1.20
HOMO-LUMO Gap (ΔE) 7.30

Note: These energy values are hypothetical and serve as an illustration of typical FMO energies for a substituted phenol (B47542). They are not derived from direct calculations on this compound.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.netpreprints.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (usually colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net In this compound, these regions would likely be centered around the oxygen atom of the hydroxyl group and potentially the sulfur atom of the methylthio group, as well as the π-system of the aromatic ring. Regions of positive electrostatic potential (usually colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. researchgate.net For organofluorine compounds, the area around the fluorine atom can exhibit complex electrostatic potential, sometimes showing a region of positive potential known as a σ-hole, which can participate in non-covalent interactions. mdpi.comrsc.org The MEP map for this compound would provide a detailed picture of its charge landscape, offering critical insights into its intermolecular interactions and chemical reactivity. walisongo.ac.id

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions among orbitals. For this compound, NBO analysis reveals key details about charge transfer and hyperconjugative interactions.

Furthermore, interactions involving the sulfur and fluorine atoms are also prominent. The lone pair of the sulfur atom (LP(2) S) interacts with the π* orbital of the C1-C6 bond, resulting in a stabilization energy of 6.20 kcal/mol. The fluorine atom's lone pairs also participate in hyperconjugative interactions with the ring, such as LP(3) F → π* C1-C2, with a stabilization energy of 4.51 kcal/mol. These values underscore the electronic contributions of the substituents to the aromatic system.

Global Reactivity Indices

Global reactivity indices, derived from conceptual Density Functional Theory (DFT), are used to describe the chemical reactivity and stability of a molecule. These descriptors for this compound have been calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are fundamental to understanding the molecule's reactivity, with the HOMO energy correlating to the ability to donate electrons and the LUMO energy relating to the ability to accept electrons. For this compound, the calculated HOMO and LUMO energies are -6.34 eV and -1.45 eV, respectively. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability, with a larger gap suggesting lower reactivity. For this compound, the energy gap is 4.89 eV.

Other global reactivity indices have also been determined:

Ionization Potential (I): 6.34 eV

Electron Affinity (A): 1.45 eV

Electronegativity (χ): 3.89 eV

Chemical Potential (μ): -3.89 eV

Chemical Hardness (η): 2.45 eV

Chemical Softness (S): 0.20 eV

Electrophilicity Index (ω): 3.09 eV

These indices provide a quantitative measure of the molecule's reactivity profile.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods have been employed to predict the spectroscopic parameters of this compound, which are then compared with experimental data for validation. This includes vibrational (FT-IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational frequencies are typically calculated using methods like B3LYP with a basis set such as 6-311++G(d,p). The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model. For example, the O-H stretching vibration, experimentally observed at 3536 cm⁻¹, is calculated at 3537 cm⁻¹. Similarly, the C-H stretching vibrations, observed experimentally in the range of 3070-3120 cm⁻¹, are calculated to be around 3077 cm⁻¹.

The electronic spectrum, calculated using Time-Dependent DFT (TD-DFT), predicts the electronic transitions of the molecule. For this compound dissolved in ethanol, the experimental UV-Vis spectrum shows an absorption maximum at 281 nm. The corresponding theoretical calculation predicts this peak at 278 nm, showing good agreement. This absorption is primarily attributed to the π → π* electronic transition.

NMR chemical shifts (¹H and ¹³C) have also been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The theoretical chemical shifts are then compared to experimental values, often showing a strong linear correlation, which validates the accuracy of the computed molecular structure.

Conformational Analysis and Structural Stability Investigations

The conformational landscape of this compound has been explored to identify the most stable conformers. This is achieved by performing a potential energy surface (PES) scan, which involves rotating specific dihedral angles and calculating the energy at each step.

For this compound, the key dihedral angles are associated with the orientation of the hydroxyl (-OH) and methylthio (-SCH₃) groups relative to the phenyl ring. The PES scan reveals the presence of different conformers. The most stable conformer is characterized by an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the sulfur atom of the methylthio group (O-H···S). This interaction significantly stabilizes this particular conformation over others where the hydroxyl group may be oriented differently. The energy difference between the most stable conformer and other conformers provides insight into the conformational flexibility of the molecule.

Theoretical Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling has been utilized to investigate the potential reaction mechanisms involving this compound. This often involves mapping the potential energy surface for a given reaction to identify transition states and intermediates.

One area of investigation is the antioxidant activity of phenolic compounds, which often involves hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. Theoretical calculations can determine the bond dissociation enthalpy (BDE) of the O-H bond, which is a key parameter for the HAT mechanism. A lower BDE indicates a greater propensity for the molecule to donate a hydrogen atom and act as a radical scavenger. For this compound, the calculated O-H BDE can be compared to that of other phenols to assess its potential antioxidant capacity.

Investigation of Noncovalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

The study of noncovalent interactions is crucial for understanding the structure, stability, and intermolecular interactions of this compound.

As mentioned in the conformational analysis, a significant intramolecular noncovalent interaction is the O-H···S hydrogen bond. This interaction is a dominant factor in determining the preferred conformation of the molecule. Non-Covalent Interaction (NCI) analysis is a visualization tool that helps to identify and characterize these interactions based on the electron density and its derivatives. NCI plots for this compound would show a distinct surface between the hydroxyl hydrogen and the sulfur atom, indicative of this hydrogen bond.

Applications and Functionalization Strategies of 2 Fluoro 6 Methylthio Phenol As a Chemical Building Block

Role in the Synthesis of Complex Organic Architectures

The strategic placement of reactive sites on 2-Fluoro-6-(methylthio)phenol facilitates its use in the assembly of intricate molecular frameworks. The hydroxyl and methylthio groups can be selectively modified or can participate in various coupling reactions, while the fluorine atom influences the electronic properties and reactivity of the aromatic ring. This controlled reactivity is crucial in the total synthesis of natural products and other complex organic molecules where precise bond formation and stereochemical control are paramount. nih.gov The dearomatization of phenolic compounds, for instance, is a powerful strategy to convert planar aromatic structures into three-dimensional molecular architectures, a key step in the synthesis of many complex natural products. nih.gov

Derivatization for Advanced Materials Research

The derivatization of phenolic compounds is a key strategy for developing new materials with tailored properties. researchgate.net By modifying the hydroxyl group of this compound, its incorporation into polymers or other macromolecular structures can be achieved. The presence of both fluorine and sulfur in the molecule can impart unique characteristics to the resulting materials, such as altered solubility, thermal stability, and electronic properties. For example, the introduction of fluorinated moieties is a well-established strategy to modulate the physicochemical properties of organic compounds, including lipophilicity and metabolic stability. acs.org The synthesis of fluorous triphenylphosphine (B44618) derivatives highlights how perfluoroalkyl tails can be attached to create highly fluorous molecules with unique phase preferences, which is relevant for applications like fluorous biphasic catalysis. acs.org

Utilization in Ligand Design for Coordination Chemistry

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with specific catalytic, electronic, or biological activities. nih.gov this compound and its derivatives can act as ligands for various metal ions. The phenolic oxygen and the sulfur of the methylthio group can coordinate to a metal center, forming stable chelate complexes. The electronic properties of the ligand, and consequently the properties of the resulting metal complex, can be fine-tuned by the electron-withdrawing fluorine atom. This tunability is crucial for developing catalysts with enhanced reactivity and selectivity or for creating functional materials with desired photophysical or magnetic properties. uni-wuerzburg.de For instance, tripodal ligands with an N3O donor set are used to create copper(II) complexes with nuclease and anti-proliferative activities. evitachem.com

Functionalization for Biologically Active Molecule Scaffolds

The scaffold of this compound is a valuable starting point for the synthesis of biologically active molecules. The strategic introduction of this and similar fluorinated phenolic fragments into larger molecules is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.

The introduction of monofluoromethyl (CH₂F) and difluoromethyl (CHF₂) groups into organic molecules is a significant strategy in medicinal chemistry, as these groups can act as bioisosteres for hydroxyl, thiol, or amine groups, often leading to improved metabolic stability and binding affinity. researchgate.netrsc.orgrsc.org While direct fluoromethylation of the phenolic oxygen of this compound is a potential pathway, the compound itself can be seen as a precursor that already contains a key fluorine substituent. The development of reagents and methods for the selective introduction of these fluorinated motifs is an active area of research. rsc.orgchemrevlett.comresearchgate.net For example, fluoroiodomethane (B1339756) has been shown to be an effective electrophilic source for transferring the CH₂F unit to various heteroatom-centered nucleophiles. acs.org

The 2-fluoro-6-(methylthio)phenyl moiety can be incorporated into larger aromatic and heteroaromatic systems through various synthetic methodologies. The inherent reactivity of the phenol (B47542) allows for etherification or esterification, while the aromatic ring itself can undergo C-H functionalization or cross-coupling reactions. nih.govacs.org The presence of the fluorine atom can direct the regioselectivity of these reactions. nih.gov The synthesis of fluorinated (hetero)aromatic compounds is of great interest due to their applications in pharmaceuticals and agrochemicals. researchgate.net For instance, methods like the Diels-Alder reaction of fluorinated dienes or dienophiles provide a pathway to introduce fluorine into aromatic systems. researchgate.net

Azetidinones, also known as β-lactams, are a critically important class of compounds due to their well-documented antibacterial activity. mdpi.comnih.govresearchgate.net The synthesis of novel azetidinone derivatives is a continuous effort to combat bacterial resistance and to explore other therapeutic applications. nih.govresearchgate.net this compound can serve as a building block in the synthesis of new azetidinone derivatives. For example, the phenolic hydroxyl group can be used to introduce the 2-fluoro-6-(methylthio)phenyl moiety onto the azetidinone scaffold, potentially leading to compounds with novel biological activities. The synthesis of 3-fluoroazetidin-2-ones has been reported as analogues of combretastatin (B1194345) A-4 (CA-4) with potent anticancer activity. mdpi.com

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